

An In-depth Technical Guide to 1-(3-(Allyloxy)phenyl)urea

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Compound of Interest

Compound Name: 1-(3-(Allyloxy)phenyl)urea

Cat. No.: B15230910

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Abstract

This technical guide provides a comprehensive overview of **1-(3-(Allyloxy)phenyl)urea**, a phenylurea derivative with potential applications in various fields of chemical and biological research. Due to the limited availability of data for this specific compound, this guide establishes a framework for its synthesis and explores its potential biological activities and mechanisms of action by drawing parallels with structurally similar and well-documented aryl ureas. This document includes a detailed, proposed experimental protocol for its synthesis, a summary of potential biological activities supported by data from analogous compounds, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Phenylurea derivatives are a significant class of organic compounds characterized by a urea moiety linked to a phenyl group. This structural motif is prevalent in a wide array of biologically active molecules, including pharmaceuticals, herbicides, and research chemicals. The versatility of the phenylurea scaffold allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of an allyloxy group at the meta-position of the phenyl ring in **1-(3-(Allyloxy)phenyl)urea** presents an interesting candidate for investigation, potentially offering unique biological activities owing to the presence of the reactive allyl functional group.

Note: As of the compilation of this guide, a specific CAS number for **1-(3-(Allyloxy)phenyl)urea** has not been identified in major chemical databases, suggesting it may not be a commercially available or previously synthesized compound.

Physicochemical Properties (Predicted)

Quantitative data for **1-(3-(Allyloxy)phenyl)urea** is not available. The following table summarizes predicted physicochemical properties based on its chemical structure.

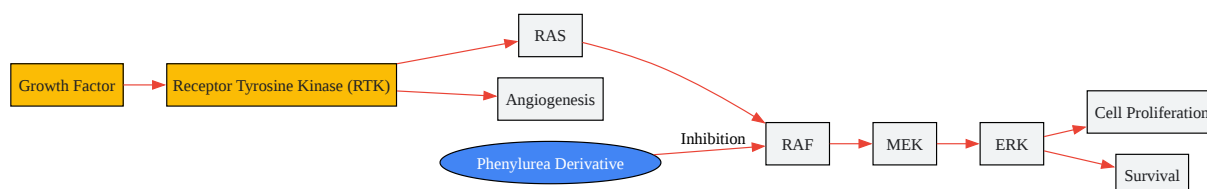
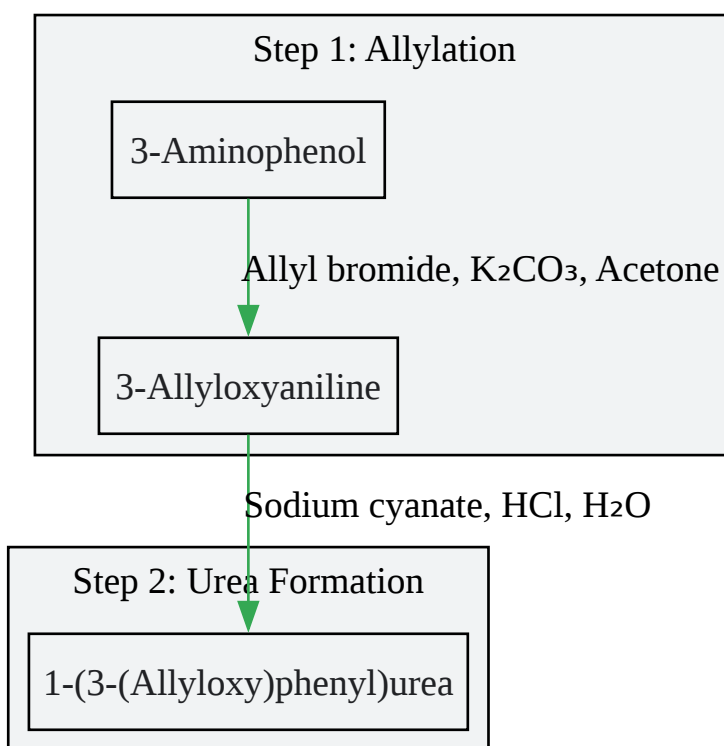
| Property | Predicted Value |
|------------------------------|---|
| Molecular Formula | C ₁₀ H ₁₂ N ₂ O ₂ |
| Molecular Weight | 192.22 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |

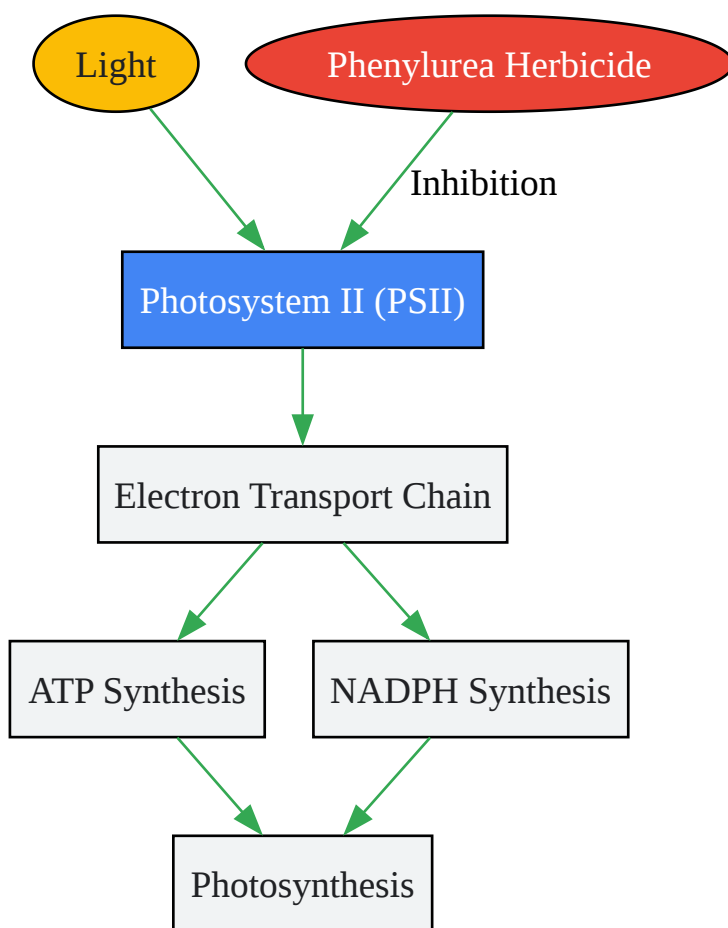
Synthesis of 1-(3-(Allyloxy)phenyl)urea

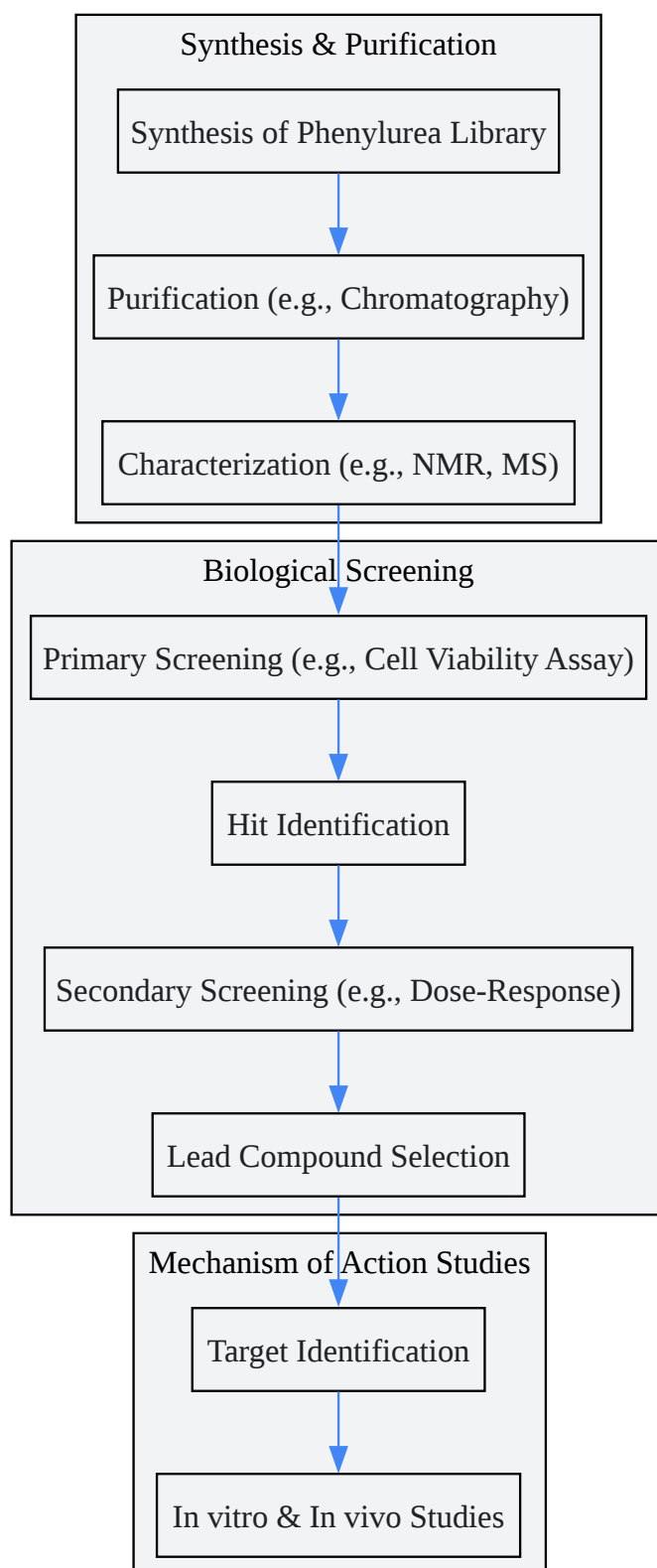
While a specific protocol for **1-(3-(Allyloxy)phenyl)urea** is not documented, a reliable synthesis can be achieved through established methods for preparing unsymmetrical aryl ureas. The most common and effective method involves the reaction of an appropriately substituted aniline with an isocyanate or a reagent that generates an isocyanate in situ.

Proposed Synthetic Pathway

The synthesis of **1-(3-(Allyloxy)phenyl)urea** can be envisioned in a two-step process starting from 3-aminophenol.







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